

1-Ethoxycyclopropanol: A Comprehensive Technical Guide to a Stable Cyclopropanone Equivalent

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Compound of Interest

Compound Name: *1-Ethoxycyclopropanol*

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: **1-Ethoxycyclopropanol**, the ethyl hemiacetal of cyclopropanone, serves as a pivotal and stable precursor to the highly labile and reactive cyclopropanone.^[1] Its unique structural properties, born from the inherent strain of the three-membered ring, make it a versatile building block in modern organic synthesis.^{[2][3]} This document provides an in-depth exploration of **1-ethoxycyclopropanol**, covering its synthesis, physicochemical properties, and key reaction pathways. Detailed experimental protocols and graphical representations of its chemical behavior are included to furnish researchers with a practical guide for its application.

Introduction

Cyclopropanones are a fascinating class of strained ketones with significant potential in synthetic chemistry. However, the parent cyclopropanone is highly unstable, limiting its direct use.^{[4][5]} **1-Ethoxycyclopropanol** (also known as cyclopropanone ethyl hemiacetal) provides a practical solution, acting as a stable, easily handled surrogate that can generate cyclopropanone *in situ*.^[6] Its chemistry is primarily defined by this equilibrium, allowing it to undergo reactions characteristic of cyclopropanone, such as nucleophilic additions and ring-opening, under controlled conditions.^{[1][4]} This stability and predictable reactivity have established **1-ethoxycyclopropanol** as an important intermediate in the synthesis of complex molecules, including prostaglandins and substituted cyclopentanones.^[1]

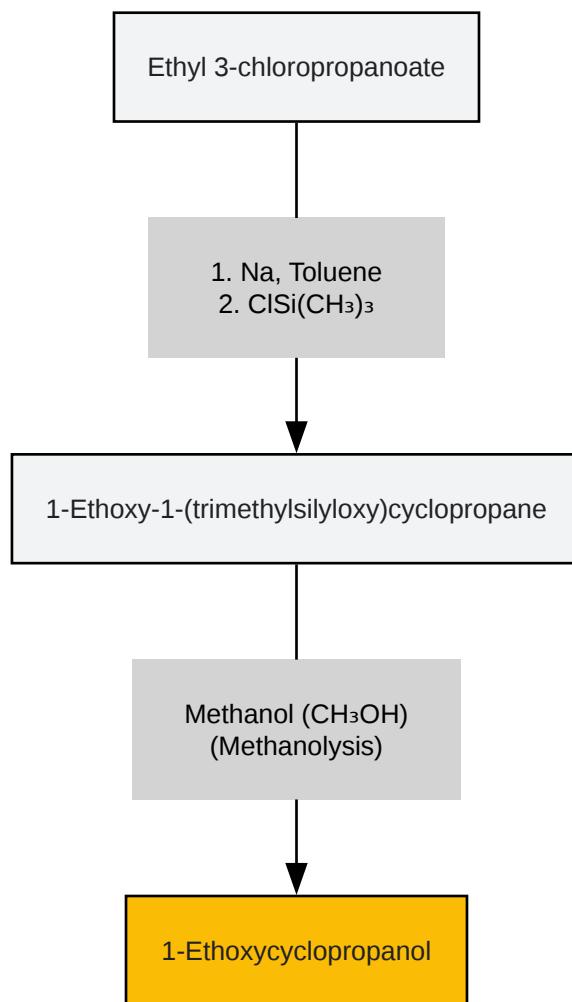
Physicochemical and Spectroscopic Data

The fundamental properties of **1-ethoxycyclopropanol** are summarized below. This data is critical for its identification, purification, and handling in a laboratory setting.

Property	Value	Reference
Molecular Formula	C ₅ H ₁₀ O ₂	[2][7]
Molecular Weight	102.13 g/mol	[2][7]
Appearance	Colorless Liquid	[2]
CAS Number	13837-45-1	[1][7]
Boiling Point	51°C @ 12 mmHg 64°C @ 25 mmHg 75°C @ 46 mmHg	[1]
Infrared (IR) Spectrum (CCl ₄)	3600, 3400 cm ⁻¹ (hydroxyl) 3010, 3090 cm ⁻¹ (cyclopropyl)	[1]
¹ H NMR Spectrum (CCl ₄ , δ)	0.84 (s, 4H) 1.18 (t, 3H, J = 7.11) 3.73 (q, 2H, J = 7.11) 4.75 (m, 1H)	[1]

Synthesis of 1-Ethoxycyclopropanol

While an early synthesis involved the hazardous reaction of ketene with diazomethane, a safer and more efficient method has been developed.[1] This modern procedure, adapted from *Organic Syntheses*, involves a two-step process starting from ethyl 3-chloropropanoate.[1]



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Figure 1. Synthetic workflow for **1-Ethoxycyclopropanol**.

Experimental Protocols

The following protocols are adapted from the procedure detailed in *Organic Syntheses*.^[1]

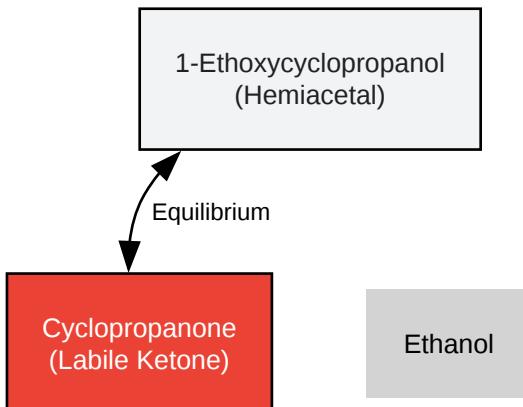
- Apparatus Setup: A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser with a calcium chloride tube, and a 500-mL pressure-equalizing dropping funnel with a nitrogen inlet.
- Reaction Initiation: The flask is flushed with dry nitrogen. 500 mL of anhydrous toluene and 52.9 g (2.3 g-atom) of sodium are introduced. The mixture is brought to reflux with vigorous

stirring to pulverize the sodium. Heating and stirring are then stopped, and the mixture is cooled to room temperature.

- Solvent Exchange: The toluene is removed under nitrogen pressure and replaced with 500 mL of anhydrous diethyl ether.
- Reagent Addition: 108.5 g (1 mol) of chlorotrimethylsilane is added. Subsequently, 136.58 g (1 mol) of ethyl 3-chloropropanoate is added dropwise over 3 hours at a rate that maintains a gentle reflux.
- Workup: After the addition is complete, the mixture is stirred for an additional 12 hours at room temperature. The mixture is then filtered through a Celite pad under nitrogen pressure. The flask and filter cake are washed with three 100-mL portions of anhydrous diethyl ether.
- Purification: The solvent is distilled from the filtrate. The residue is then distilled under reduced pressure to yield 1-ethoxy-1-(trimethylsilyloxy)cyclopropane as a colorless liquid.
 - Yield: 61%
 - Boiling Point: 43–45°C @ 12 mmHg
- Apparatus Setup: A 500-mL Erlenmeyer flask is fitted with a magnetic stirring bar.
- Methanolysis: 250 mL of reagent-grade methanol is placed in the flask. 100 g (0.56 mol) of freshly distilled 1-ethoxy-1-(trimethylsilyloxy)cyclopropane is added all at once, and the solution is stirred overnight (12 hours) at room temperature.
- Reaction Monitoring: The completion of the methanolysis is confirmed by ^1H NMR spectroscopy, ensuring the complete removal of the trimethylsilyl group (disappearance of the signal around δ 0.08). If the reaction is incomplete, a catalytic amount of pyridinium p-toluenesulfonate or a drop of HCl can be added to drive it to completion.[1]
- Purification: Methanol is removed using a rotary evaporator at room temperature. The residue is distilled under reduced pressure to afford pure **1-ethoxycyclopropanol**.
 - Yield: 78-95%

Chemical Reactivity and Synthetic Applications

The synthetic utility of **1-ethoxycyclopropanol** stems from its function as a stable source of cyclopropanone. This equilibrium is the gateway to its diverse reactivity.



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Figure 2. Equilibrium between **1-Ethoxycyclopropanol** and cyclopropanone.

Once generated, the cyclopropanone intermediate can be trapped by various reagents, or the hemiacetal itself can react directly. The primary pathways include nucleophilic addition to the carbonyl group and ring-opening.

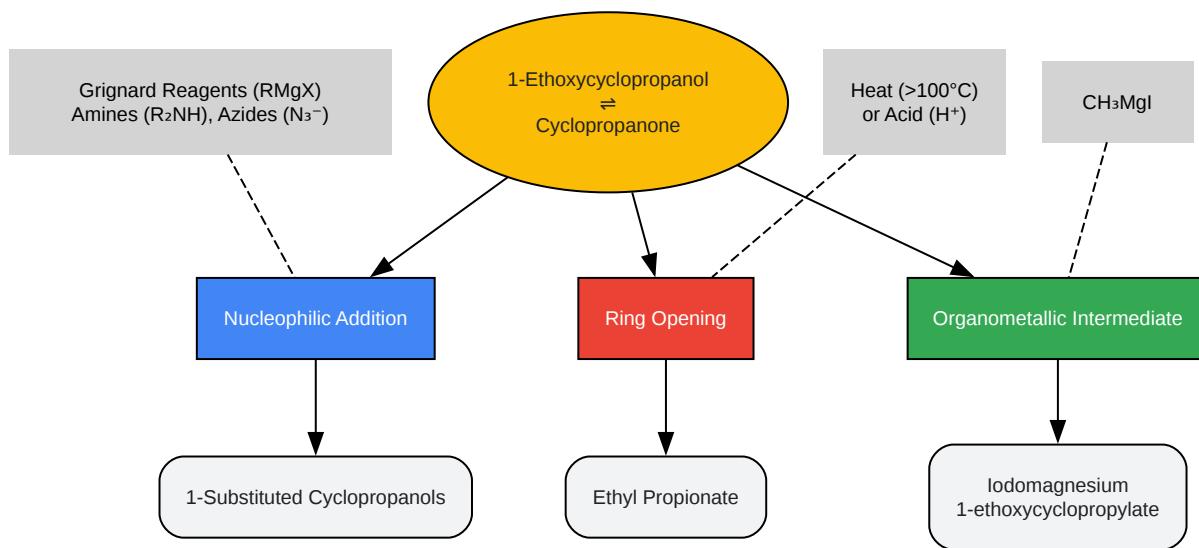
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Figure 3. Major reaction pathways of **1-Ethoxycyclopropanol**.

- **Nucleophilic Addition:** This is a prominent reaction pathway where **1-ethoxycyclopropanol** readily reacts with nucleophiles such as Grignard reagents, amines, and azides.[1][6] These reactions typically proceed in high yields to afford various 1-substituted cyclopropanols, which are valuable synthetic intermediates.[1]
- **Ring Opening:** Due to the high ring strain of the cyclopropane moiety, ring-opening is a facile process.[2] Upon heating to temperatures above 100°C or in the presence of acidic solvents, **1-ethoxycyclopropanol** undergoes ring cleavage to yield ethyl propionate.[1] In other contexts, the cyclopropanone intermediate can open to form an oxyallyl cation, which can be trapped by nucleophiles or participate in cycloadditions.[4][6]
- **Formation of Organometallic Intermediates:** Treatment with one equivalent of methylmagnesium iodide does not lead to simple addition but instead forms iodomagnesium 1-ethoxycyclopropylate.[1] This organometallic species is a versatile synthon that can subsequently react with a range of electrophiles and other reagents, expanding the synthetic utility of the parent hemiacetal.[1]

Stability and Handling

1-Ethoxycyclopropanol exhibits good stability under neutral or basic conditions. It can be stored unaltered for several months at 0°C in a refrigerator.[1] However, it is sensitive to acid, which catalyzes its decomposition to ethyl propionate.[1] Care should be taken to use neutral glassware and anhydrous solvents when its preservation is desired. Its relatively low boiling point also requires careful handling during solvent removal to avoid loss of material.

Conclusion

1-Ethoxycyclopropanol is more than a chemical curiosity; it is a robust and versatile tool for organic synthesis. By serving as a stable and manageable precursor to the elusive cyclopropanone, it unlocks access to a wide array of cyclopropyl-containing structures and ring-opened products. The reliable synthetic protocols and predictable reactivity patterns outlined in this guide empower researchers to confidently employ this valuable reagent in the development of novel chemical entities and complex molecular architectures.

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